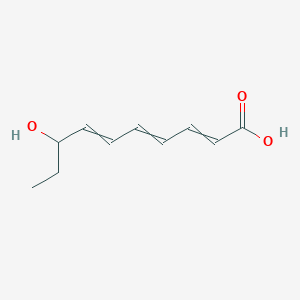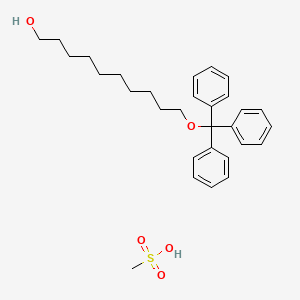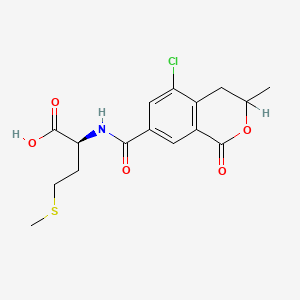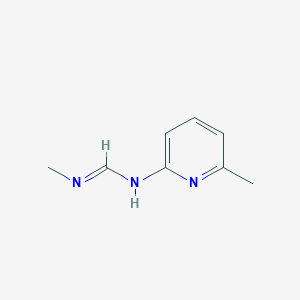![molecular formula C13H12BrClN2O B14496306 1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride CAS No. 63008-28-6](/img/structure/B14496306.png)
1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C13H12BrClN2O It is a pyridinium salt that features a brominated aniline group and an oxoethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride typically involves the reaction of 4-bromoaniline with a suitable pyridinium precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the pyridinium salt. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
化学反応の分析
Types of Reactions
1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the aniline group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the oxoethyl group.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce complex pyridinium-based compounds .
科学的研究の応用
1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. The brominated aniline group and the pyridinium moiety play crucial roles in its binding to target molecules. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1-[2-(4-Chloroanilino)-2-oxoethyl]pyridin-1-ium chloride
- 1-[2-(4-Fluoroanilino)-2-oxoethyl]pyridin-1-ium chloride
- 1-[2-(4-Methoxyanilino)-2-oxoethyl]pyridin-1-ium chloride
Uniqueness
1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to target molecules compared to its chloro, fluoro, or methoxy analogs .
特性
CAS番号 |
63008-28-6 |
|---|---|
分子式 |
C13H12BrClN2O |
分子量 |
327.60 g/mol |
IUPAC名 |
N-(4-bromophenyl)-2-pyridin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C13H11BrN2O.ClH/c14-11-4-6-12(7-5-11)15-13(17)10-16-8-2-1-3-9-16;/h1-9H,10H2;1H |
InChIキー |
FZZPSHUOIPXRPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=[N+](C=C1)CC(=O)NC2=CC=C(C=C2)Br.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


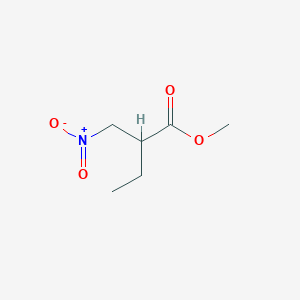
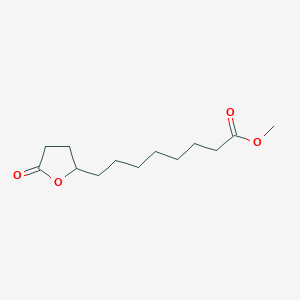


![4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one](/img/structure/B14496260.png)
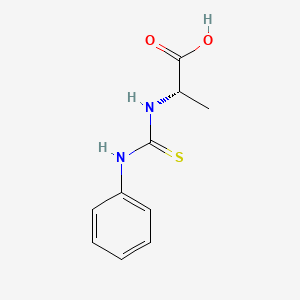
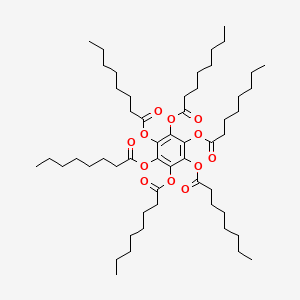
![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
